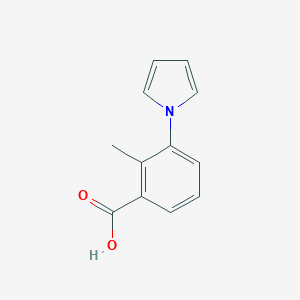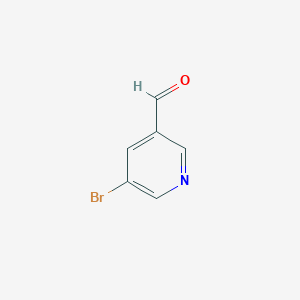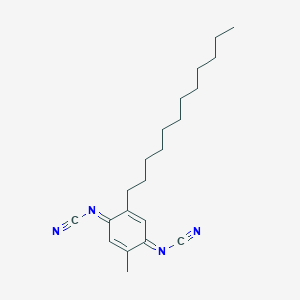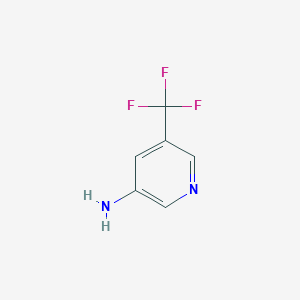
2-Methyl-3-pyrrol-1-yl-benzoic acid
Overview
Description
“2-Methyl-3-pyrrol-1-yl-benzoic acid” is a chemical compound with the linear formula C12H11NO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “2-Methyl-3-pyrrol-1-yl-benzoic acid” involves the use of magnesium metal, 1-(3-chloro-2-methylphenyl)pyrrole, iodine, and tetrahydrofuran . The reaction is initiated by the addition of an external Grignard Reagent of magnesium, methyl iodide, and tetrahydrofuran . After heating under reflux for 22.5 hours, the reaction mixture is cooled and crushed dry ice (CO2) is added until a thick slurry forms . The reaction mixture is then stirred while being allowed to warm to ambient temperature .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-pyrrol-1-yl-benzoic acid” is represented by the InChI code 1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“2-Methyl-3-pyrrol-1-yl-benzoic acid” is a solid substance at room temperature . It has a molecular weight of 201.22 .Scientific Research Applications
Antibacterial and Antitubercular Agents
Compounds derived from 2-methyl-3-(1H-pyrrol-1-yl)benzoic acid have been studied for their antibacterial and antitubercular properties. A series of benzohydrazide derivatives, for instance, showed strong activity against various bacterial strains and Mycobacterium tuberculosis. These compounds inhibit essential enzymes like enoyl ACP reductase and DHFR, which are crucial for bacterial lipid synthesis and folate metabolism, respectively .
Antidepressant Activity
Derivatives of 2-methyl-3-(1H-pyrrol-1-yl)benzoic acid have been designed and synthesized to target the serotonin transporter (SERT), which is a common mechanism of action for antidepressants. These compounds have shown promise in preclinical models for their potential use in treating depression .
Anticancer Properties
The pyrrole moiety, a component of 2-methyl-3-(1H-pyrrol-1-yl)benzoic acid, is found in many compounds with anticancer activity. Pyrrole-containing analogs have been developed to target various forms of cancer, including leukemia, lymphoma, and myelofibrosis, by interfering with cell proliferation and survival pathways .
Antiprotozoal and Antimalarial Effects
Pyrrole derivatives are also explored for their antiprotozoal and antimalarial effects. The structural flexibility of pyrrole allows for the creation of compounds that can disrupt the life cycle of protozoan parasites, offering a potential avenue for new therapeutic agents .
Enzyme Inhibition for Therapeutic Applications
The molecular structure of 2-methyl-3-(1H-pyrrol-1-yl)benzoic acid allows it to be a scaffold for developing enzyme inhibitors. These inhibitors can target a wide range of enzymes, such as those involved in inflammatory responses or metabolic disorders, providing a broad spectrum of therapeutic applications .
Biochemical Research Tool
2-methyl-3-(1H-pyrrol-1-yl)benzoic acid and its derivatives can serve as biochemical research tools. They can be used to study enzyme mechanisms, receptor-ligand interactions, and other biochemical pathways, contributing to our understanding of various biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been known to be important frameworks in the discovery of innovative drugs .
Mode of Action
For instance, pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
Biochemical Pathways
It’s known that pyrrole is particularly well suited to allow the accumulation of polymer films with redox or catalytic centers on the surface of an electrode .
Action Environment
It’s known that the compound is stable under normal room temperature conditions .
properties
IUPAC Name |
2-methyl-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJDAMBKDKJGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354386 | |
| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-pyrrol-1-yl-benzoic acid | |
CAS RN |
83140-96-9 | |
| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)


![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)